molecular formula C12H10ClN3O B8398511 1-(2-Phenylaminopyrimidin-4-yl)-2-chloroethanone

1-(2-Phenylaminopyrimidin-4-yl)-2-chloroethanone

Cat. No. B8398511
M. Wt: 247.68 g/mol
InChI Key: ZBQOTXLSNQYVGD-UHFFFAOYSA-N
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Description

1-(2-Phenylaminopyrimidin-4-yl)-2-chloroethanone is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Phenylaminopyrimidin-4-yl)-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylaminopyrimidin-4-yl)-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Phenylaminopyrimidin-4-yl)-2-chloroethanone

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

1-(2-anilinopyrimidin-4-yl)-2-chloroethanone

InChI

InChI=1S/C12H10ClN3O/c13-8-11(17)10-6-7-14-12(16-10)15-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,16)

InChI Key

ZBQOTXLSNQYVGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This ketone (1.3 g, 6.1 mmol) was dissolved in dichloromethane (40 mL), then TEA (5.1 mL, 36.6 mmol) and tert-butyl-dimethyl-trifluoro methansulphonate (4.2 mL, 18.3 mmol) were added. The orange solution was stirred overnight, then diluted with more dichloromethane (150 mL), washed twice with a 5% sodium hydrogencarbonate solution (50 mL), with water, with brine, then dried over sodium sulphate and concentrated to give the bis-silylated derivative (2.67 g). To half of the material (1.32 g, 2.94 mmol) dissolved in tetrahydrofuran (THF, 25 mL) and cooled to 0° C., a solution of NBS (0.549 g, 3.09 mmol) in THF (10 mL) was added dropwise in 5 minutes. The reaction mixture was stirred at 0° C. for 1 hour, then 2 N HCl was added and the reaction mixture was stirred for 24 hours at r.t. The crude was purified by flash chromatography (eluant: hexane/ethyl acetate 5:1) to yield 0.325 g of title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
5.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tert-butyl-dimethyl-trifluoro methansulphonate
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.549 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

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